![molecular formula C20H22O5 B14415229 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid CAS No. 86820-01-1](/img/structure/B14415229.png)
3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups, along with propyl substituents on the dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors to form the dibenzofuran core, followed by functional group modifications For example, starting with a suitably substituted biphenyl compound, cyclization can be achieved through oxidative coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the hydroxyl, methoxy, and carboxylic acid groups.
3-Hydroxy-7-methoxydibenzofuran: Lacks the propyl substituents and carboxylic acid group.
1,9-Dipropyldibenzofuran: Lacks the hydroxyl, methoxy, and carboxylic acid groups.
Uniqueness
3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid is unique due to the combination of its functional groups and propyl substituents. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other dibenzofuran derivatives.
Propriétés
Numéro CAS |
86820-01-1 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-hydroxy-7-methoxy-1,9-dipropyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C20H22O5/c1-4-6-11-8-12(24-3)9-15-17(11)19-13(7-5-2)18(20(22)23)14(21)10-16(19)25-15/h8-10,21H,4-7H2,1-3H3,(H,22,23) |
Clé InChI |
KAACJAMYBYVFGW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C(=CC(=C1)OC)OC3=C2C(=C(C(=C3)O)C(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


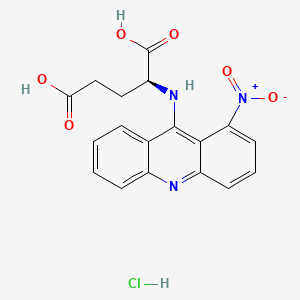
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
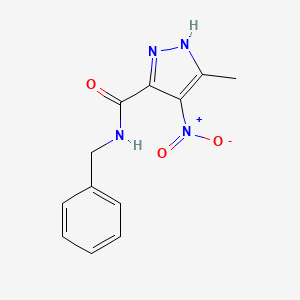
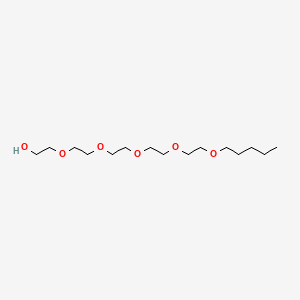
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
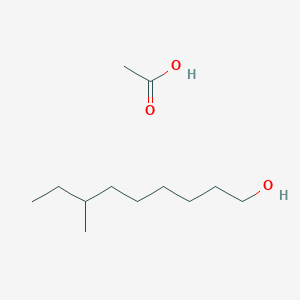

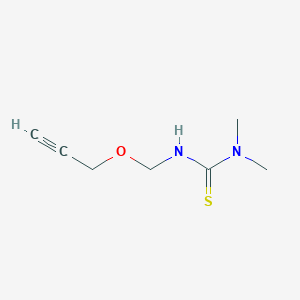
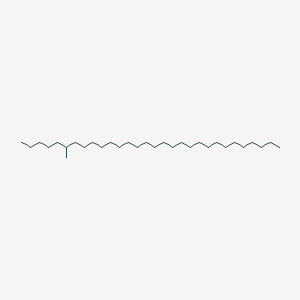
![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
